molecular formula C13H15BrN2S B4931495 N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine

N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine

Cat. No. B4931495
M. Wt: 311.24 g/mol
InChI Key: UOAYWMILSFJUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research. BTE is a selective serotonin receptor subtype 2C (5-HT2C) agonist, which means it has the ability to bind to and activate the 5-HT2C receptor. This receptor is involved in a wide range of physiological processes, including appetite regulation, mood regulation, and cognitive function.

Mechanism of Action

N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine is a selective serotonin receptor subtype 2C (5-HT2C) agonist. When N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine binds to the 5-HT2C receptor, it activates a signaling pathway that leads to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine is not fully understood, but it is thought to involve the modulation of dopamine and other neurotransmitter systems.
Biochemical and Physiological Effects:
N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has a wide range of biochemical and physiological effects. In animal studies, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to decrease food intake, increase metabolism, and reduce body weight. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has also been shown to have antidepressant and anxiolytic effects. Additionally, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to reduce drug-seeking behavior in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its selectivity for the 5-HT2C receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one of the main limitations of using N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its potential for off-target effects. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine may bind to other receptors in addition to the 5-HT2C receptor, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine. One area of research is in the development of novel treatments for obesity and related metabolic disorders. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has shown promise as a potential treatment for these conditions, and further research is needed to fully understand its potential. Another area of research is in the development of novel treatments for depression and anxiety. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has shown potential as a treatment for these conditions, and further research is needed to explore its potential in this area. Finally, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has also shown potential as a treatment for drug addiction, and further research is needed to explore its potential in this area.

Synthesis Methods

The synthesis method for N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with N-methyl-2-(2-pyridinyl)ethanamine in the presence of a reducing agent. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The purity of the final product is confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been extensively studied for its potential use in scientific research. One of the main areas of research is in the field of appetite regulation. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to decrease food intake in rats, suggesting that it may have potential as a treatment for obesity. N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has also been studied for its potential use in the treatment of depression and anxiety. In animal studies, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to have antidepressant and anxiolytic effects. Additionally, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been studied for its potential use in the treatment of drug addiction. In animal studies, N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine has been shown to reduce drug-seeking behavior.

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-16(9-13-8-11(14)10-17-13)7-5-12-4-2-3-6-15-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYWMILSFJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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